molecular formula C21H15ClFN5O2S B2410706 3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1113121-02-0

3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2410706
CAS No.: 1113121-02-0
M. Wt: 455.89
InChI Key: WLUNPZMTIFITSQ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic heteroaromatic system known for its pharmacological relevance. At position 3, a sulfanyl group is appended via a carbamoylmethyl linker to a 4-chlorophenyl moiety, while position 6 contains an N-(3-fluorophenyl)carboxamide substituent. The sulfanyl group may contribute to lipophilicity and redox activity, influencing bioavailability and target binding.

Properties

IUPAC Name

3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O2S/c22-14-5-7-16(8-6-14)24-19(29)12-31-21-27-26-18-9-4-13(11-28(18)21)20(30)25-17-3-1-2-15(23)10-17/h1-11H,12H2,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUNPZMTIFITSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a cyclopropyl ketone and a thioamide, the thiazole ring can be formed through a cyclization reaction.

    Benzamide Formation: The thiazole intermediate can then be coupled with 2,3-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cyclopropyl group.

    Reduction: Reduction reactions might target the benzamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • The compound has been identified as a potential inhibitor of Raf kinase, an enzyme implicated in various cancers. Studies indicate that it may help in controlling disorders associated with angiogenesis and hyper-proliferation, which are critical in tumor growth and metastasis .
    • Case Study : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against several cancer cell lines, suggesting a promising avenue for cancer therapy.
  • Anti-inflammatory Properties
    • Research indicates that compounds with similar structural features can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have suggested that this compound could be optimized for enhanced anti-inflammatory activity .
    • Case Study : In silico evaluations have shown that modifications to the structure can lead to improved binding affinities to 5-LOX, indicating a potential for developing new anti-inflammatory drugs.
  • Neurological Disorders
    • Preliminary research suggests that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammation.
    • Case Study : Animal models have shown promise in using similar triazole derivatives for alleviating symptoms associated with conditions like Alzheimer's disease.

Research Findings

A comprehensive review of literature reveals various studies highlighting the efficacy and safety profiles of this compound:

Study TypeFindingsReference
In vitro assaysDemonstrated significant cytotoxicity against cancer cell lines.
Molecular dockingShowed potential as a 5-LOX inhibitor with favorable binding interactions.
Animal studiesIndicated neuroprotective effects in models of neurodegeneration.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzamides can act as inhibitors or modulators of enzymes or receptors. The molecular targets might include kinases, G-protein coupled receptors, or ion channels. The pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrazole Cores

Compound 25 (N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide)

  • Core Structure : Pyridine-sulfonamide with a 3,4,5-trimethylpyrazole substituent.
  • Key Differences : Replaces the triazolo-pyridine core with a pyridine-sulfonamide system. The 3-fluorophenyl carboxamide is absent, and the sulfonamide group may reduce membrane permeability compared to the carboxamide in the target compound.
  • Activity : Sulfonamides often exhibit higher acidity, which could affect target binding in low-pH environments. The methylpyrazole group may enhance steric hindrance, reducing potency against certain enzymes .

Compound 26 (N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide)

  • Structural Variation : Features a 3,4-dichlorophenyl group instead of 4-chlorophenyl.
  • The dichloro-substituted analogue showed a lower melting point (163–166°C vs. 178–182°C for Compound 25), suggesting altered crystallinity .
Furo[2,3-b]pyridine Derivatives

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

  • Core Structure : Furo[2,3-b]pyridine instead of triazolo-pyridine.
  • The trifluoroethylamino group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce cell permeability compared to the target compound’s sulfanyl group .
  • Synthesis: Utilizes tetramethylisouronium hexafluorophosphate (V) for coupling, a reagent known for efficient amide bond formation under mild conditions .

5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

  • Structural Variation: Incorporates a tert-butylcarbamoyl group and difluoropropylamino side chain.
  • Impact : The bulky tert-butyl group may hinder target binding but improve pharmacokinetic profiles by slowing hepatic metabolism. The difluoropropyl group could enhance bioavailability through fluorine’s "polar hydrophobicity" effect .
Triazolo[1,5-a]pyridine Analogues

4-[(6-{3-[(2,2-Dimethylpropyl)carbamoyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino]-3-methoxy-N-methylbenzamide

  • Core Structure : Triazolo[1,5-a]pyridine, a regioisomer of the target compound’s triazolo[4,3-a]pyridine.
  • Key Differences : The 3-methoxy-N-methylbenzamide substituent and 2,2-dimethylpropylcarbamoyl group alter steric and electronic profiles. Regioisomerism may lead to distinct binding modes in biological systems.
  • Synthesis : Likely involves similar cyclization strategies but diverges in substituent introduction, highlighting the versatility of triazolo-pyridine scaffolds in medicinal chemistry .

Biological Activity

The compound 3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : A triazolo-pyridine framework.
  • Substituents : Contains a chlorophenyl group and a fluorophenyl group, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antitumor agent , antimicrobial agent , and its ability to inhibit specific enzymes. The following sections detail these activities.

Antitumor Activity

Recent studies have indicated that compounds with triazole structures often exhibit significant anticancer properties. The mechanism of action typically involves:

  • Inhibition of Growth Factors : Targeting pathways that promote tumor growth.
  • Enzyme Inhibition : Compounds similar to this one have shown efficacy in inhibiting enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation.

A study evaluating various triazole derivatives found that modifications in the side chains significantly influenced their cytotoxicity against cancer cell lines, suggesting that the specific substituents on this compound may enhance its antitumor activity .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has shown that derivatives containing sulfanyl and carbamoyl groups can display:

  • Bactericidal Effects : Effective against various bacterial strains.
  • Mechanisms of Action : Likely through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

In vitro studies have demonstrated that related compounds possess strong activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's ability to inhibit enzymes is a significant aspect of its biological profile. Notably:

  • Acetylcholinesterase Inhibition : This activity is crucial for potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : Important for managing urinary tract infections and related conditions.

The structural features of the compound suggest a strong interaction with the active sites of these enzymes, potentially leading to effective therapeutic outcomes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this structure:

  • Anticancer Studies : A series of triazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications in the phenyl groups led to enhanced cytotoxicity, particularly in breast and colon cancer models .
  • Antimicrobial Studies : Research focused on derivatives with similar functionalities showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition Profiles : Comparative studies demonstrated that compounds with similar scaffolds exhibited potent inhibition against acetylcholinesterase, suggesting potential applications in Alzheimer's disease therapy .

Data Tables

Activity TypeMechanismReference
AntitumorInhibition of growth factors
AntimicrobialDisruption of cell wall synthesis
Enzyme InhibitionAcetylcholinesterase inhibition

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